molecular formula C22H46 B166348 Docosane CAS No. 629-97-0

Docosane

Cat. No.: B166348
CAS No.: 629-97-0
M. Wt: 310.6 g/mol
InChI Key: HOWGUJZVBDQJKV-UHFFFAOYSA-N
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Description

Docosane (C${22}$H${46}$), a straight-chain alkane, is a saturated hydrocarbon with a molecular weight of 310.6 g/mol and a CAS registry number of 629-97-0 . It is commonly found in plant extracts, phase change materials (PCMs), and biodegradation byproducts. Key properties include:

  • Phase Transition Temperatures: 33.5°C (liquid-solid) and 28.5°C (solid-solid transition) .
  • Thermal Stability: Latent heat of 234.2 J/g in pure form, with minimal degradation after 5,000 thermal cycles in composites .
  • Applications: PCMs for thermal energy storage , antimicrobial agents in phytochemical extracts , and photocatalytic degradation targets in environmental remediation .

Preparation Methods

Synthetic Preparation Methods

Wurtz Reaction Approach

The Wurtz reaction, involving the coupling of alkyl halides with sodium metal, is the most documented method for docosane synthesis. A patent detailing the preparation of lower alkanes (e.g., decane, tridecane) provides a adaptable framework . For this compound, the reaction employs 1-bromohexadecane and 1-bromohexane as precursors:

2C16H33Br+2NaC22H46+2NaBr2 \text{C}{16}\text{H}{33}\text{Br} + 2 \text{Na} \rightarrow \text{C}{22}\text{H}{46} + 2 \text{NaBr}

Key steps include:

  • Mixing precursors : Equimolar bromohexadecane and bromohexane are combined in an inert solvent.

  • Reaction initiation : Sodium metal is added incrementally to control exothermic heat, maintaining temperatures at 140–160°C .

  • Post-reaction processing : Ethanol and water are added to quench unreacted sodium, followed by organic-phase separation and drying with anhydrous magnesium sulfate .

This method yields this compound with ~97% purity, contingent on precise stoichiometry and temperature control . Side products, such as shorter alkanes, are minimized through fractional distillation.

Catalytic Hydrogenation

Docosene (C₂₂H₄₄), the alkene analogue, can be hydrogenated to this compound using palladium or nickel catalysts. While less common than the Wurtz method, this approach is advantageous for producing ultra-pure this compound:

C22H44+H2Pd/CC22H46\text{C}{22}\text{H}{44} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{C}{22}\text{H}_{46}

Conditions :

  • Pressure: 1–3 atm

  • Temperature: 120–150°C

  • Catalyst loading: 5% Pd/C (w/w)

The absence of halide intermediates simplifies purification, though the requirement for high-purity docosene limits scalability.

Kolbe Electrolysis

Kolbe electrolysis of sodium undecanoate (C₁₁H₂₁COONa) offers an alternative route, albeit with lower yields for long-chain alkanes:

2C11H21COONaelectrolysisC22H46+2CO2+2NaOH2 \text{C}{11}\text{H}{21}\text{COONa} \xrightarrow{\text{electrolysis}} \text{C}{22}\text{H}{46} + 2 \text{CO}_2 + 2 \text{NaOH}

Challenges :

  • Energy-intensive process.

  • Requires specialized equipment for high-current electrolysis.

Purification and Characterization

Distillation

Crude this compound is purified via fractional distillation under reduced pressure to mitigate thermal degradation. Industrial setups use spinning band columns to achieve high separation efficiency:

ParameterValueSource
Boiling point380°C
Distillation cut260–280°C (initial)
Final purity>99% (GC)

Chromatographic Analysis

Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for purity assessment. The Tokyo Chemical Industry (TCI) standard specifies retention time alignment and peak symmetry for this compound validation .

Spectroscopic Characterization

  • FT-IR : Absence of C-Br stretches (~500 cm⁻¹) confirms complete reaction in Wurtz-derived this compound .

  • ¹³C NMR : Single resonance at δ 22.7 ppm (methylene carbons) indicates structural uniformity .

Industrial and Research Applications

Phase-Change Materials (PCMs)

This compound’s high latent heat (143 J/g) enables its use in microencapsulated PCMs for thermal energy storage . Polyurethane and organosilica shells enhance cycling stability, with 1,000+ cycles demonstrated without leakage .

Analytical Standards

As a GC standard, this compound’s sharp melting point (46°C) and chemical inertia ensure reliable calibration .

Chemical Reactions Analysis

Types of Reactions

Docosane, like other alkanes, is relatively inert due to the strong C-C and C-H bonds. it can undergo several types of reactions under specific conditions:

    Oxidation: this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids. This reaction typically requires strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water:

    Combustion: C22H46+33O222CO2+23H2O\text{C22H46} + 33\text{O2} \rightarrow 22\text{CO2} + 23\text{H2O} C22H46+33O2→22CO2+23H2O

    Halogenation: this compound can react with halogens (e.g., chlorine or bromine) under ultraviolet light to form haloalkanes. This reaction involves the substitution of hydrogen atoms with halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Combustion: Oxygen (O2)

    Halogenation: Chlorine (Cl2), bromine (Br2), ultraviolet light

Major Products Formed

Scientific Research Applications

Thermal Energy Storage

Phase Change Material (PCM)
Docosane is recognized for its high phase change enthalpy (up to 143 J/g) and specific melting/crystallization temperatures (approximately 41 °C and 33 °C, respectively) . These properties make it an excellent candidate for use as a PCM in:

  • Thermal energy storage systems : this compound can store and release thermal energy efficiently, making it suitable for applications in solar thermal energy systems.
  • Passive cooling systems : Its ability to absorb heat during melting and release it during solidification can be utilized in cooling applications for electronic devices and buildings.
  • Thermal regulating fabrics : Incorporating this compound into textiles can enhance their thermal management capabilities.

The encapsulation of this compound in organosilica microcapsules has been explored to improve its thermal stability and mechanical properties when integrated into composite materials such as epoxy resins .

Industrial Applications

Production of Waxes and Lubricants
this compound is commonly used in the production of paraffin waxes and lubricants due to its hydrophobic nature and chemical stability. It serves as a base material for various formulations in the cosmetics industry, where it acts as a perfuming agent .

Calibration Standards
In analytical chemistry, this compound is employed as a standard in gas chromatography for calibrating retention indices, which is crucial for accurate compound identification .

Environmental Applications

Photocatalytic Degradation
Recent studies have investigated the photocatalytic degradation of this compound as a means to address environmental pollution. Zinc oxide nanorods have been utilized to degrade this compound under solar light, demonstrating effective removal rates (approximately 24.07% degradation per hour) . This application is particularly relevant for treating petroleum pollutants in water.

Biological Research

Lipid Bilayer Studies
Due to its hydrophobic characteristics, this compound is employed in biological studies focusing on lipid bilayers and membrane dynamics. It aids researchers in understanding membrane behavior under varying conditions, which is essential for drug delivery systems .

Biocontrol Applications
this compound has been identified as a potential biocontrol agent. It influences the behavior of parasitoids like Cotesia plutellae, which targets agricultural pests such as Plutella xylostella (cabbage looper). This suggests its utility in integrated pest management strategies .

Mechanism of Action

Docosane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, this compound-based microcapsules release their contents through the melting and crystallization of the this compound core, which is triggered by temperature changes. This phase change mechanism allows for controlled release of active ingredients .

Comparison with Similar Compounds

Comparison with Structurally Similar Alkanes

Docosane belongs to the n-alkane family, sharing structural similarities with shorter and longer-chain homologs. Key comparisons are summarized in Table 1.

Table 1: Structural and Thermal Properties of n-Alkanes

Compound Molecular Formula Molecular Weight (g/mol) Phase Transition (°C) Enthalpy (J/g) Key Applications
Eicosane C${20}$H${42}$ 282.55 36.7 (melting) 247.3 Antioxidants, PCMs
Heneicosane C${21}$H${44}$ 296.58 40.5 (melting) N/A Antimicrobial agents
This compound C${22}$H${46}$ 310.60 33.5 (melting) 234.2 PCMs, phytochemicals
Tetracosane C${24}$H${50}$ 338.66 50.9 (melting) 255.1 Antioxidants, cytotoxic agents
Octacosane C${28}$H${58}$ 394.76 64.5 (melting) N/A Plant-derived bioactive compounds

Key Findings :

  • Thermal Performance : Longer-chain alkanes like tetracosane exhibit higher melting points and enthalpies than this compound, making them suitable for high-temperature PCMs. However, this compound's lower melting point (33.5°C) is advantageous for applications requiring moderate thermal regulation .
  • Phytochemical Prevalence : this compound is detected in higher concentrations (45.34% in certain plant extracts) compared to eicosane (0.17–0.29%) and heneicosane, suggesting species-specific biosynthesis .

Table 2: Functional Comparison in PCM Composites

Compound Phase Transition Range (°C) Thermal Conductivity (W/m·K) Stability After Cycling Key Advantages
This compound 28.5–33.5 0.15 Stable after 5,000 cycles High latent heat, low supercooling
NPG 30–50 0.25 N/A Compatible with this compound for composites
Paraffin Wax 40–60 0.20 Stable after 1,500 cycles Cost-effective, widely used

Key Findings :

  • Composite Efficiency : NPG-docosane composites (60% this compound) achieve shape stability and thermal conductivity of 0.25 W/m·K, outperforming pure this compound in heat transfer .
  • Cycling Stability : this compound-PMMA microcapsules retain 95% of their latent heat after 5,000 cycles, demonstrating superior durability compared to paraffin wax .

Comparative Analysis in Pharmaceutical and Phytochemical Contexts

This compound is frequently identified in plant extracts alongside bioactive alkanes and phenols.

Table 3: Bioactive Compounds in Plant Extracts

Compound Concentration Range Bioactivity Plant Source
This compound 0.17–45.34% Antimicrobial , PCM stabilizer Evodia suaveolens
2,4-Di-tert-butylphenol 12–22% Antioxidant, cytotoxic Garcinia pictum
Eicosane 0.29–15% Antioxidant Serissa serissoides
Heneicosane 5–18% Antimicrobial Evolvulus alsinoides

Key Findings :

  • Antimicrobial Synergy : this compound and heneicosane co-occur in extracts, showing additive effects against pathogens like E. coli .
  • Concentration Variability : this compound content varies widely (0.17–45.34%) depending on extraction methods and plant species, highlighting the importance of source selection .

Environmental and Industrial Implications

  • Biodegradation : this compound is a byproduct of low-density polyethylene (LDPE) degradation by Bacillus spp., alongside C$8$-C${22}$ alkanes .
  • Pollutant Remediation: ZnO nanorods degrade this compound with 68.5% efficiency under solar light, demonstrating its environmental persistence and treatability .

Biological Activity

Docosane, a straight-chain alkane with the chemical formula C22H46C_{22}H_{46}, is a compound that has garnered attention in various fields due to its biological activity. This article explores the biological properties of this compound, focusing on its antimicrobial effects, potential applications in biocontrol, and its role in thermal energy storage systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. A significant investigation demonstrated that this compound exhibited activity against:

  • Bacillus thuringiensis
  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The study reported inhibition zones ranging from 11 to 13 mm when tested against E. coli, indicating this compound's effectiveness as an antibacterial agent . Furthermore, it was noted that this compound is part of a complex mixture of bioactive compounds derived from Streptomyces sp. MB106, which also includes other aliphatic hydrocarbons like heneicosane and eicosane .

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)
Bacillus thuringiensis12
Staphylococcus aureus11.5
Escherichia coli12
Candida albicans13

Biocontrol Applications

This compound has been identified as a potential biocontrol agent . It aids in host egg parasitization and can influence the behavior of parasitoids such as Cotesia plutellae, which targets agricultural pests like Plutella xylostella (cabbage looper) . The presence of this compound in certain plant extracts suggests its utility in pest management strategies.

Thermal Properties and Applications

In addition to its biological activities, this compound is noted for its thermal properties , particularly as a phase change material (PCM). Studies show that this compound has a high phase change enthalpy of up to 143J/g143\,J/g and melting/crystallization temperatures around 41/33°C41/33\,°C . This makes it suitable for applications in:

  • Thermal energy storage systems
  • Passive cooling systems for electronic devices
  • Thermal regulating fabrics

The encapsulation of this compound in organosilica microcapsules has been explored to enhance its thermal stability and performance in composite materials. The microcapsules showed altered crystallization behavior and improved mechanical properties when incorporated into epoxy resins .

Table 2: Thermal Properties of this compound Microcapsules

PropertyValue
Phase Change Enthalpy143J/g143\,J/g
Melting Temperature41°C41\,°C
Crystallization Temperature33°C33\,°C

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted on the antibacterial efficacy of this compound against E. coli reported consistent inhibition across multiple trials, reinforcing its potential as a natural antimicrobial agent .
  • Biocontrol Mechanism : Research indicated that this compound could manipulate the behavior of certain parasitoids, enhancing their effectiveness in controlling pest populations within agricultural settings .
  • Thermal Energy Storage : The development of this compound-organosilica microcapsules has been shown to improve thermal energy management in structural composites, making them viable for use in solar thermal applications .

Q & A

Basic Research Questions

Q. What are the standard methodologies for determining the melting point and phase transitions of docosane, and how can experimental variability be minimized?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) is the gold standard for measuring this compound’s melting point and phase transitions. To reduce variability, ensure a controlled heating rate (e.g., 1–5°C/min), use high-purity nitrogen gas to prevent oxidation, and calibrate the instrument with reference materials like indium. Triplicate runs are recommended to confirm reproducibility .

Q. How can researchers synthesize this compound with ≥99% purity, and what analytical techniques validate its chemical identity?

  • Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of docosene or through Fischer-Tropsch processes. Post-synthesis, purification via fractional crystallization or column chromatography is critical. Validate purity using Gas Chromatography-Mass Spectrometry (GC-MS) for hydrocarbon profiling and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity. Report retention times and spectral peaks against certified standards .

Q. What are the best practices for characterizing this compound’s solubility in nonpolar solvents, and how should contradictory literature data be addressed?

  • Methodological Answer : Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility. For conflicting data, replicate experiments under reported conditions (e.g., solvent purity, temperature) and perform statistical comparisons (e.g., ANOVA). Cross-reference results with computational models like Hansen Solubility Parameters to identify outliers .

Advanced Research Questions

Q. How does this compound’s phase behavior impact its efficacy in thermal energy storage systems, and what experimental designs optimize this property?

  • Methodological Answer : Study this compound’s latent heat and supercooling behavior using DSC coupled with thermal cycling experiments (100+ cycles). To enhance stability, incorporate nucleating agents (e.g., graphene oxide) and analyze microstructure via Scanning Electron Microscopy (SEM). Compare results with molecular dynamics simulations to predict long-term performance .

Q. What challenges arise when modeling this compound’s interactions with surfactants in microemulsion systems, and how can these be resolved?

  • Methodological Answer : Challenges include accurately parameterizing van der Waals forces and surfactant packing. Use small-angle X-ray scattering (SAXS) to observe micelle formation and pair with density functional theory (DFT) calculations. Validate models with experimental data on interfacial tension and droplet size distribution .

Q. How can researchers resolve discrepancies in this compound’s reported thermal conductivity values across studies?

  • Methodological Answer : Discrepancies often stem from measurement techniques (e.g., transient vs. steady-state methods). Standardize testing using a guarded hot plate apparatus and control for sample thickness and ambient humidity. Publish raw datasets and uncertainty analyses to facilitate meta-analyses .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s crystallization kinetics from time-resolved data?

  • Methodological Answer : Apply the Avrami equation to model crystallization rates. Use nonlinear regression to fit parameters (e.g., nucleation rate, growth dimensionality) and validate with in-situ Raman spectroscopy. Address noise in time-resolved data via wavelet transformation or Savitzky-Golay filtering .

Q. How should researchers design experiments to investigate this compound’s role in reducing friction in lubricant formulations?

  • Methodological Answer : Use a pin-on-disk tribometer to measure coefficient of friction under varying loads and speeds. Characterize wear surfaces via Atomic Force Microscopy (AFM) and correlate with this compound’s adsorption behavior using quartz crystal microbalance (QCM) studies. Include control experiments with alternative alkanes to isolate effects .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure the ethical use of this compound in biomedical research involving human-derived specimens?

  • Methodological Answer : Follow institutional review board (IRB) guidelines for biocompatibility testing. For in vitro studies, document cytotoxicity via MTT assays and validate non-interference with biomarkers using ELISA controls. Disclose all conflicts of interest and raw data in supplementary materials .

Q. How can researchers enhance the reproducibility of this compound-related studies in materials science?

  • Methodological Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish detailed synthesis protocols, instrument calibration logs, and raw spectral data in repositories like Zenodo. Use checklists (e.g., ARRIVE for materials studies) to standardize reporting .

Properties

IUPAC Name

docosane
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InChI

InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
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InChI Key

HOWGUJZVBDQJKV-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC
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Molecular Formula

C22H46
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DSSTOX Substance ID

DTXSID7047063
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Molecular Weight

310.6 g/mol
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Physical Description

N-docosane is a solid. Insoluble in water. Used in organic synthesis, calibration, and temperature sensing equipment., Solid; [Hawley] White crystalline solid; [MSDSonline]
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Boiling Point

695.5 °F at 760 mmHg (NTP, 1992), 369 °C, BP: 230 °C (15 mm Hg)
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Flash Point

113 °C (235 °F) - closed cup
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Solubility

In water. 7.77X10-7 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, chloroform; very soluble in ethyl ether
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Density

0.7944 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7944 g/cu cm at 20 °C, Density: 0.778 g/cu m (45/5 °C)
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Vapor Pressure

1.28X10-6 mm Hg at 25 °C
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Color/Form

Platelets from toluene; crystals from ether, Solid, Colorless crystals

CAS No.

629-97-0
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Record name n-Docosane
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Docosane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061865
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Melting Point

111.9 °F (NTP, 1992), 43.8 °C
Record name N-DOCOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20319
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Docosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

The results of the flux and retention tests of 1.0%, by weight, solutions of n-docosane in n-hexane and in toluene and of a 1.0%, by weight, solution of PEG 300 in methanol, evaluated at room temperature and a pressure of 40 bars, are mentioned in Table C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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